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molecular formula C11H22O2 B3051459 ((Octyloxy)methyl)oxirane CAS No. 3385-66-8

((Octyloxy)methyl)oxirane

Cat. No. B3051459
M. Wt: 186.29 g/mol
InChI Key: HRWYHCYGVIJOEC-UHFFFAOYSA-N
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Patent
US06372923B1

Procedure details

Octanol (195 g, 1.5 mole), 1.02 g (0.005 mole) of aluminum triisopropoxide and 0.7 g (0.007 mole) of 98% sulfuric acid were heated to 90° C. while stirring under a nitrogen gas atmosphere. To the reaction mixture, 92.5 g (1.0 mole) of epichlorohydrin was then added dropwise over 1 hour, followed by stirring for 4 hours. It was found that the conversion ratio of the raw material epichlorohydrin was 100%, while the yield of the resulting halohydrin ether was 95%. To the reaction mixture, 300 mL of a 4N aqueous solution of sodium hydroxide was added and the resulting mixture was stirred at 60° C. for 6 hours. After cooling to room temperature, the water layer was removed and the residue was purified by distillation under reduced pressure, whereby 175 g of octyl glycidyl ether (1,2-epoxy-4-oxadodecane) was obtained (total yield: 95%.).
Quantity
195 g
Type
reactant
Reaction Step One
Name
aluminum triisopropoxide
Quantity
1.02 g
Type
catalyst
Reaction Step One
Quantity
0.7 g
Type
catalyst
Reaction Step One
Quantity
92.5 g
Type
reactant
Reaction Step Two
[Compound]
Name
raw material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
halohydrin ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:9])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].[CH2:10]([CH:12]1[O:14][CH2:13]1)Cl.[OH-].[Na+]>CC(C)[O-].CC(C)[O-].CC(C)[O-].[Al+3].S(=O)(=O)(O)O>[CH2:10]([O:9][CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8])[CH:12]1[O:14][CH2:13]1 |f:2.3,4.5.6.7|

Inputs

Step One
Name
Quantity
195 g
Type
reactant
Smiles
C(CCCCCCC)O
Name
aluminum triisopropoxide
Quantity
1.02 g
Type
catalyst
Smiles
CC([O-])C.CC([O-])C.CC([O-])C.[Al+3]
Name
Quantity
0.7 g
Type
catalyst
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
92.5 g
Type
reactant
Smiles
C(Cl)C1CO1
Step Three
Name
raw material
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)C1CO1
Step Five
Name
halohydrin ether
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
while stirring under a nitrogen gas atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
by stirring for 4 hours
Duration
4 h
STIRRING
Type
STIRRING
Details
the resulting mixture was stirred at 60° C. for 6 hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
the water layer was removed
DISTILLATION
Type
DISTILLATION
Details
the residue was purified by distillation under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C1CO1)OCCCCCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 175 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 93.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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